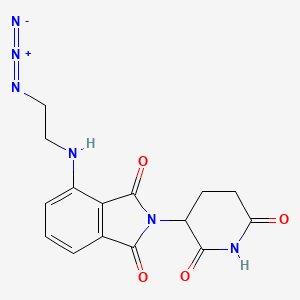
Pomalidomide 4'-alkylC2-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide 4’-alkylC2-azide is a compound that serves as a functionalized cereblon ligand for proteolysis targeting chimera (PROTAC) research and development. It incorporates an E3 ligase ligand plus an alkylC2 linker with a terminal azide, making it ready for conjugation to a target protein ligand . This compound is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .
准备方法
The synthesis of Pomalidomide 4’-alkylC2-azide involves several steps. One common method includes the reaction of pomalidomide with an alkylC2 linker that has a terminal azide group. The process typically involves the use of suitable solvents and coupling agents to facilitate the reaction . The reaction conditions often require ambient to slightly elevated temperatures and can be performed in a one-pot synthesis to improve yields .
For industrial production, the process is scaled up to ensure high yield and purity. The improved process for the preparation of pomalidomide involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . This method results in a high yield and is cost-effective for large-scale production .
化学反应分析
Pomalidomide 4’-alkylC2-azide undergoes various chemical reactions, including substitution and conjugation reactions. The azide group in the compound is highly reactive and can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles . Common reagents used in these reactions include copper(I) catalysts and suitable solvents like dimethyl sulfoxide (DMSO) .
The major products formed from these reactions are typically conjugates of pomalidomide with other molecules, which can be used in the development of PROTACs . These conjugates are designed to recruit specific proteins for degradation by the proteasome, thereby modulating protein levels within cells .
科学研究应用
Pomalidomide 4’-alkylC2-azide has several scientific research applications, particularly in the field of targeted protein degradation. It is used to create PROTACs, which are bifunctional molecules that can selectively degrade target proteins . This approach has significant potential in drug discovery and development, as it allows for the modulation of protein levels in a controlled manner .
In chemistry, the compound is used as a building block for the synthesis of various conjugates . In biology and medicine, it is employed in the study of protein-protein interactions and the development of new therapeutic strategies for diseases such as cancer . The compound’s ability to recruit cereblon, an E3 ubiquitin ligase, makes it valuable for research into the ubiquitin-proteasome system .
作用机制
The mechanism of action of Pomalidomide 4’-alkylC2-azide involves its role as a cereblon ligand. By binding to cereblon, the compound facilitates the recruitment of target proteins to the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
相似化合物的比较
Pomalidomide 4’-alkylC2-azide is unique due to its specific structure, which includes an alkylC2 linker with a terminal azide. Similar compounds include other cereblon ligands with different linkers, such as Pomalidomide 4’-alkylC6-azide . These compounds also serve as building blocks for PROTACs but differ in the length and composition of their linkers .
Other similar compounds include thalidomide and lenalidomide, which are also cereblon ligands but lack the azide functionality . Pomalidomide 4’-alkylC2-azide’s unique structure allows for specific conjugation reactions, making it a versatile tool in PROTAC research .
属性
分子式 |
C15H14N6O4 |
|---|---|
分子量 |
342.31 g/mol |
IUPAC 名称 |
4-(2-azidoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N6O4/c16-20-18-7-6-17-9-3-1-2-8-12(9)15(25)21(14(8)24)10-4-5-11(22)19-13(10)23/h1-3,10,17H,4-7H2,(H,19,22,23) |
InChI 键 |
FQNYDLNLHXYZSO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


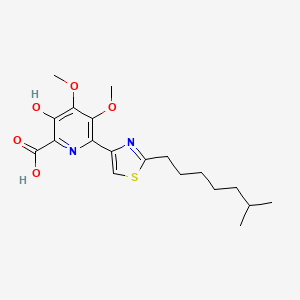
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
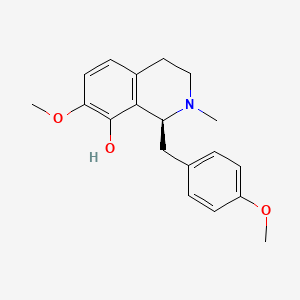
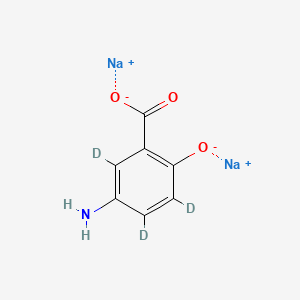
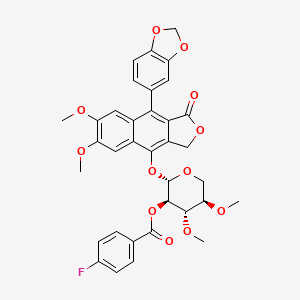

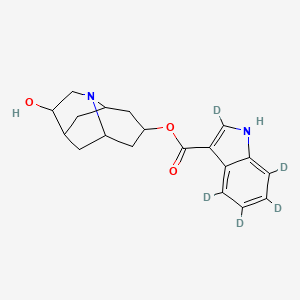
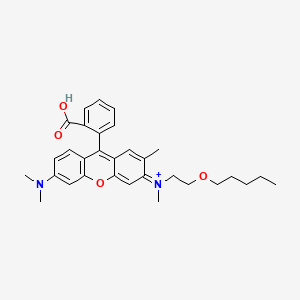
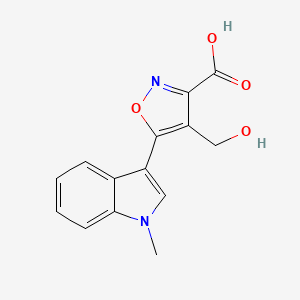
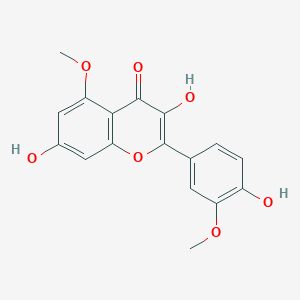


![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)

